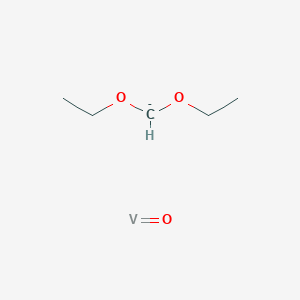![molecular formula C12H16N2 B14491966 3-[(2-Phenylpropan-2-yl)amino]propanenitrile CAS No. 64341-08-8](/img/structure/B14491966.png)
3-[(2-Phenylpropan-2-yl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Phenylpropan-2-yl)amino]propanenitrile is an organic compound that belongs to the class of nitriles. It is structurally characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with an amino group substituted by a 2-phenylpropan-2-yl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Phenylpropan-2-yl)amino]propanenitrile typically involves the reaction of 2-phenylpropan-2-amine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where the amine group reacts with a halogenated nitrile compound under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Phenylpropan-2-yl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines or amides, depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(2-Phenylpropan-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Phenylpropan-2-yl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Fenproporex: Structurally similar, used as an anorectic drug.
Amphetamine: Shares structural features, known for its stimulant effects.
Propanenitrile derivatives: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
3-[(2-Phenylpropan-2-yl)amino]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrile group with a phenyl-substituted amino group makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64341-08-8 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-(2-phenylpropan-2-ylamino)propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,14H,6,10H2,1-2H3 |
Clave InChI |
PUNVKWNSNUEELJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


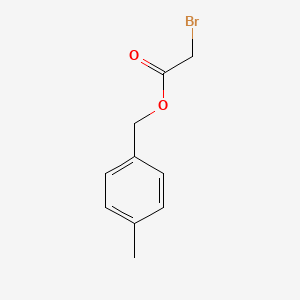

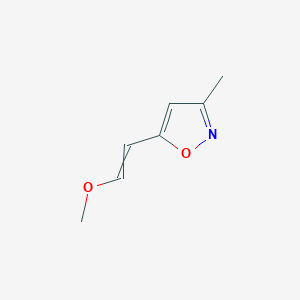
![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
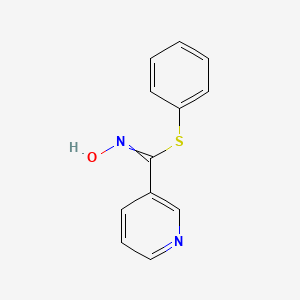




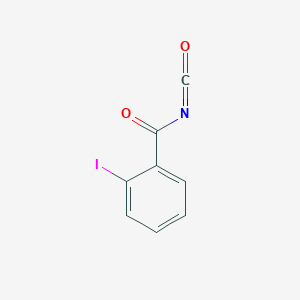
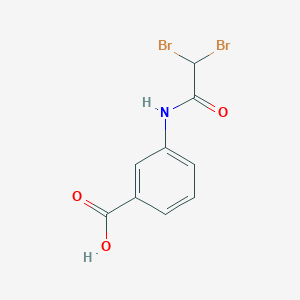
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
